

Delapril's Active Metabolites: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Delapril*

Cat. No.: *B1670214*

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This technical guide provides a comprehensive overview of the active metabolites of **delapril**, an angiotensin-converting enzyme (ACE) inhibitor. **Delapril**, a prodrug, undergoes in-vivo biotransformation into its pharmacologically active forms, primarily **delapril** diacid and 5-hydroxy **delapril** diacid. This document details their chemical structures, pharmacokinetic profiles, and the methodologies for their analysis, intended for researchers, scientists, and professionals in drug development.

Introduction to Delapril and its Active Metabolites

Delapril is a potent, non-sulfhydryl ACE inhibitor used in the management of hypertension.[1] Its therapeutic action is mediated through its active metabolites, which are formed following oral administration. The primary active metabolites that have been identified are:

- **Delapril** Diacid (M-I): The initial and major active metabolite formed by the de-esterification of **delapril**. [2][3]
- 5-hydroxy **delapril** diacid (M-III): A further hydroxylation product of **delapril** diacid, which also exhibits ACE inhibitory activity. [2]

These metabolites effectively inhibit the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure. [1][4]

Chemical Structures

The chemical structures of **delapril** and its active metabolites are presented below.

Delapril:

- IUPAC Name: 2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid[1]
- Molecular Formula: C₂₆H₃₂N₂O₅[1]
- SMILES: CCOC(=O)--INVALID-LINK--N--INVALID-LINK--C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2[1]

Delapril Diacid:

- IUPAC Name: (2S)-2-[[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoic acid derivative of N-(2,3-dihydro-1H-inden-2-yl)glycine
- Molecular Formula: C₂₄H₂₈N₂O₅
- SMILES: O=C(O)C--INVALID-LINK--N--INVALID-LINK--C(=O)O">C@HO

5-hydroxy **delapril** diacid:

- IUPAC Name: (2S)-2-[[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoic acid derivative of N-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)glycine
- Molecular Formula: C₂₄H₂₈N₂O₆
- SMILES: O=C(O)C--INVALID-LINK--N--INVALID-LINK--C(=O)O">C@HO

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of **delapril** and its active metabolites have been characterized in human subjects. A summary of key quantitative data from a study in patients with essential hypertension following a single 30 mg oral dose of **delapril** is presented in the table below.[3][5]

Compound	t _{1/2} (hours)	C _{max} (ng/mL)	AUC (ng·hr/mL)
Delapril	0.30	489	572
Delapril Diacid	1.21	635	1859
5-hydroxy delapril diacid	1.40	229	948

Experimental Protocols

The identification and quantification of **delapril** and its metabolites in biological matrices are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a detailed, synthesized experimental protocol based on established methods for **delapril** and similar ACE inhibitors.

Biological Sample Preparation (Human Plasma)

This protocol outlines a protein precipitation method for the extraction of **delapril** and its metabolites from human plasma.

- **Sample Thawing:** Frozen plasma samples are thawed at room temperature.
- **Aliquoting:** 200 µL of plasma is transferred to a 1.5 mL microcentrifuge tube.
- **Internal Standard Spiking:** An appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound) in a small volume of solvent is added to the plasma sample.
- **Protein Precipitation:** 600 µL of ice-cold acetonitrile is added to the plasma sample to precipitate proteins.
- **Vortexing:** The mixture is vortexed for 1 minute to ensure thorough mixing and complete protein precipitation.
- **Centrifugation:** The samples are centrifuged at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Transfer:** The clear supernatant is carefully transferred to a new tube.

- **Evaporation:** The supernatant is evaporated to dryness under a gentle stream of nitrogen at approximately 40°C.
- **Reconstitution:** The dried residue is reconstituted in 100 µL of the mobile phase starting composition.
- **Injection:** The reconstituted sample is then injected into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

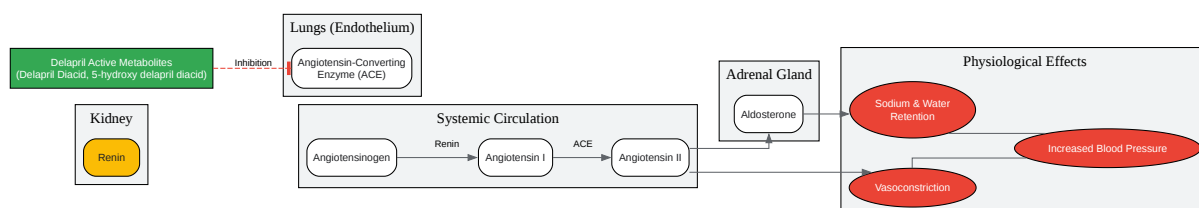
The following are typical LC-MS/MS conditions for the analysis of **delapril** and its metabolites.

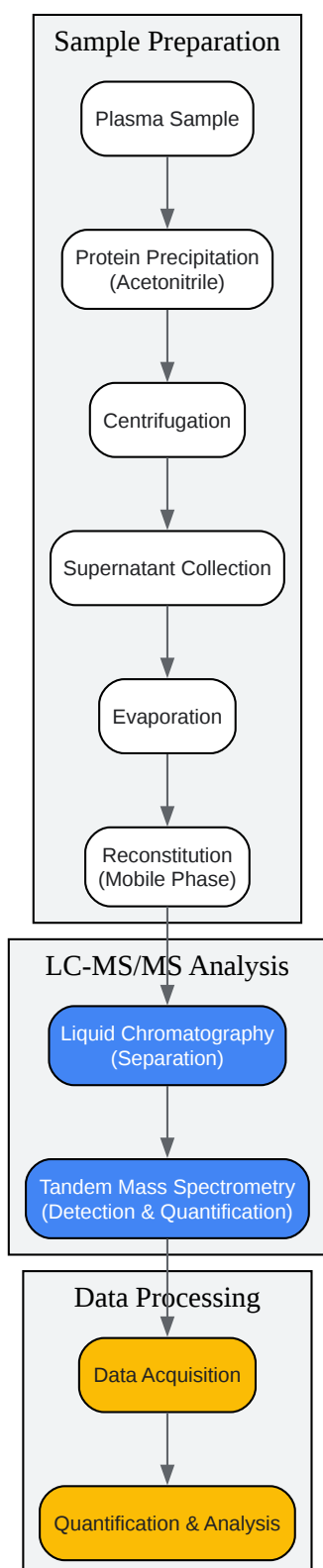
- **Liquid Chromatography:**
 - **Column:** A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
 - **Mobile Phase A:** 0.1% formic acid in water.
 - **Mobile Phase B:** 0.1% formic acid in acetonitrile.
 - **Flow Rate:** 0.4 mL/min.
 - **Gradient:** A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
 - **Injection Volume:** 5-10 µL.
- **Mass Spectrometry:**
 - **Ionization:** Electrospray ionization (ESI) in positive ion mode.
 - **Scan Type:** Multiple Reaction Monitoring (MRM).
 - **MRM Transitions (Precursor Ion > Product Ion):**
 - **Delapril:** m/z 453.2 > 234.1

- **Delapril** Diacid: m/z 425.2 > 206.1 (Predicted)
- 5-hydroxy **delapril** diacid: m/z 441.2 > 222.1 (Predicted)
- Collision Energy and other MS parameters: Optimized for each analyte and the specific instrument used.

Signaling Pathway and Experimental Workflow

The therapeutic effect of **delapril**'s active metabolites is achieved through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagrams illustrate this signaling pathway and a typical experimental workflow for metabolite analysis.





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Email: info@benchchem.com